N,2,6-Trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-Trimethylpyrimidin-4-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by three methyl groups attached to the nitrogen at position 1 and the carbons at positions 2 and 6, with an amine group at position 4. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-Trimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N,2,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the pyrimidine ring.
Condensation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Condensation: Acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Alcohols or ketones.
Reduction: Reduced pyrimidine derivatives.
Condensation: Schiff bases.
Scientific Research Applications
N,2,6-Trimethylpyrimidin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core but lacks the methyl substitutions.
4-Amino-2,6-dimethylpyrimidine: Similar structure but with fewer methyl groups.
2-Chloro-N,N,6-trimethylpyrimidin-4-amine: Contains a chlorine atom instead of an amine group.
Uniqueness: N,2,6-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group at specific positions enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
5177-04-8 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,2,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-4-7(8-3)10-6(2)9-5/h4H,1-3H3,(H,8,9,10) |
InChI Key |
HJDKVRSWZYIPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.